molecular formula C12H17NO B13746630 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol

Cat. No.: B13746630
M. Wt: 191.27 g/mol
InChI Key: YANWVIOAQCULDU-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound includes a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring.

Preparation Methods

The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the quinoline ring to a fully saturated quinoline. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction may produce 1-ethyl-1,2,3,4-tetrahydroquinoline.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but with a methyl group instead of an ethyl group.

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position instead of a methanol group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanol

InChI

InChI=1S/C12H17NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8,14H,2-4,7,9H2,1H3

InChI Key

YANWVIOAQCULDU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CO

Origin of Product

United States

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